molecular formula C9H14O2 B1330208 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 32508-22-8

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1330208
CAS No.: 32508-22-8
M. Wt: 154.21 g/mol
InChI Key: JZKREHRYLBOJRP-UHFFFAOYSA-N
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Description

2-Methylbicyclo[221]heptane-2-carboxylic acid is a bicyclic organic compound with the molecular formula C9H14O2 It is characterized by a bicyclo[221]heptane structure, which consists of two fused cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific structural requirements.

Mechanism of Action

The mechanism of action of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the methyl group.

    2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the carboxylic acid group.

    Norbornane: A bicyclic compound with a similar framework but different functional groups.

Uniqueness

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methylbicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKREHRYLBOJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954240
Record name 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32508-22-8
Record name 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32508-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbicyclo(2.2.1)heptane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032508228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
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Record name 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid
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